![molecular formula C21H17N3O B6480458 3-methyl-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide CAS No. 784195-36-4](/img/structure/B6480458.png)
3-methyl-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide
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Overview
Description
“3-methyl-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide” is a compound that belongs to the imidazo[1,2-a]pyridine class . Imidazo[1,2-a]pyridines have attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . Some synthetic drugs that contain this imidazo[1,2-a]pyridine have been commercialized .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines typically involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed, which involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .Chemical Reactions Analysis
The chemical reactions involving imidazo[1,2-a]pyridines are typically condensation reactions with α-bromocarbonyl compounds or α-bromoketones . These reactions can be carried out under microwave irradiation in a solvent- and catalyst-free environment .Scientific Research Applications
Commercialized Drugs
Notably, several synthetic drugs containing the imidazo[1,2-a]pyridine unit have been commercialized. Examples include:
These applications highlight the versatility and potential of imidazo[1,2-a]pyridines in various therapeutic areas. Researchers continue to explore their properties, aiming to develop novel drugs and therapies based on this intriguing scaffold . If you need further details or have additional questions, feel free to ask! 😊
Future Directions
The future directions for “3-methyl-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide” and related compounds could involve further exploration of their bioactivity and potential applications in medicinal chemistry. The development of more efficient synthesis methods, particularly considering today’s environmental concerns combined with economic aspects, is also an important area of future research .
Mechanism of Action
Target of Action
It is known that imidazo[1,2-a]pyridine derivatives, to which this compound belongs, have a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . They have also been proposed for the treatment of cancer, cardiovascular diseases, and Alzheimer’s disease .
Mode of Action
Similar compounds like zolpidem, a well-known imidazo[1,2-a]pyridine derivative, work by blocking γ-aminobutyric acid receptors . This suggests that 3-methyl-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide might interact with its targets in a similar manner, leading to changes in cellular function.
Biochemical Pathways
Imidazo[1,2-a]pyridine compounds have been described as cyclin-dependent kinase (cdk) inhibitors, calcium channel blockers, and gaba a receptor modulators . These roles suggest that the compound could affect a variety of biochemical pathways and have significant downstream effects.
Result of Action
Given the broad spectrum of biological activity associated with imidazo[1,2-a]pyridine derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .
properties
IUPAC Name |
3-methyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c1-15-8-7-11-17(14-15)21(25)23-20-19(16-9-3-2-4-10-16)22-18-12-5-6-13-24(18)20/h2-14H,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLSSAZDXDXOMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(N=C3N2C=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide |
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